molecular formula C6H12N2O2 B035214 2-Methoxypyrrolidine-1-carboxamide CAS No. 103772-04-9

2-Methoxypyrrolidine-1-carboxamide

Cat. No. B035214
M. Wt: 144.17 g/mol
InChI Key: NAIMNAZWFGBUDM-UHFFFAOYSA-N
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Description

2-Methoxypyrrolidine-1-carboxamide is a chemical compound with the molecular formula C6H12N2O2 . It is a research-use-only product . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyrrolidine-1-carboxamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis Approaches

  • Smolobochkin et al. (2017) describe the synthesis of 2-arylpyrrolidine-1-carboxamides, which likely includes structures similar to 2-Methoxypyrrolidine-1-carboxamide. They used acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas with 3-aminophenol, highlighting a novel approach with mild reaction conditions and good yields (Smolobochkin et al., 2017).
  • Another synthesis method reported by Gazizov et al. (2015) involves acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with phenols to create N-alkyl-2-arylpyrrolidine-1-carboxamides. This method is noted for its mild conditions and lack of need for expensive reagents or catalysts (Gazizov et al., 2015).

Anticancer and Anti-Biofilm Activities

  • Research by Smolobochkin et al. (2019) focuses on the anticancer and anti-biofilm activities of novel 2-(het)arylpyrrolidine-1-carboxamides, which could be related to 2-Methoxypyrrolidine-1-carboxamide. These compounds showed promising results in both in vitro and in vivo cancer studies, as well as effectiveness in suppressing bacterial biofilm growth (Smolobochkin et al., 2019).

Antibacterial Properties

  • Wattanasuepsin et al. (2017) isolated a compound similar to 2-Methoxypyrrolidine-1-carboxamide, namely 1-methoxypyrrole-2-carboxamide, from Streptomyces griseocarneus. This compound demonstrated antibacterial properties against several bacterial strains, although no cytotoxicity was observed against mammalian tumor cell lines at tested concentrations (Wattanasuepsin et al., 2017).

Other Scientific Applications

  • The synthesis of related compounds like 4-fluoropyrrolidine-2-carbonyl fluorides by Singh and Umemoto (2011) indicates the potential utility of 2-Methoxypyrrolidine-1-carboxamide in medicinal chemistry, specifically as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
  • Additionally, the antimicrobial activity of thiazolidine-2,4-dione carboxamide derivatives, as studied by Alhameed et al. (2019), suggests a potential area for exploring the antimicrobial properties of 2-Methoxypyrrolidine-1-carboxamide derivatives (Alhameed et al., 2019).

Future Directions

While specific future directions for 2-Methoxypyrrolidine-1-carboxamide are not available, pyrrolidine compounds are of great interest in drug discovery due to their diverse biological activities . They represent a versatile scaffold for the development of novel biologically active compounds .

properties

IUPAC Name

2-methoxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIMNAZWFGBUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrrolidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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